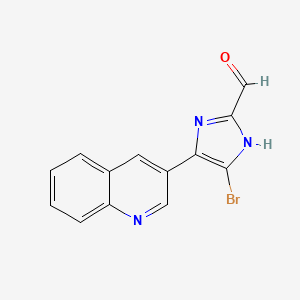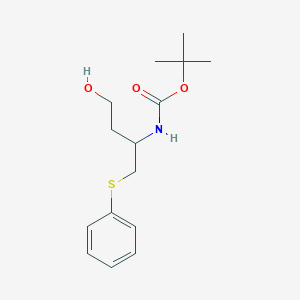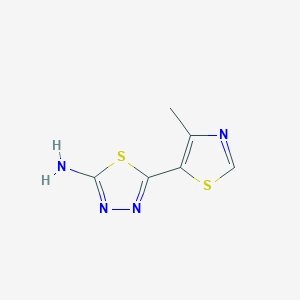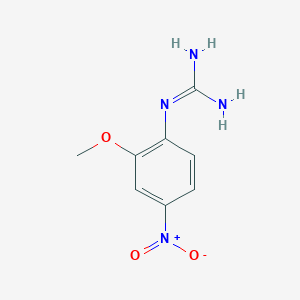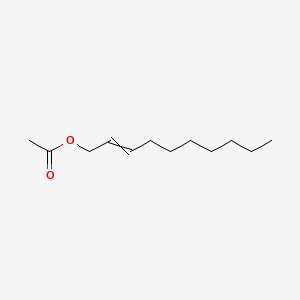
1-Cyclopropyl-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-ethoxybenzene is an organic compound that features a benzene ring substituted with a cyclopropyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-ethoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Another method involves electrophilic aromatic substitution . In this process, the benzene ring undergoes substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropyl-2-ethoxycyclohexane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br_2) or nitric acid (HNO_3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopropyl-2-ethoxybenzoic acid.
Reduction: Formation of cyclopropyl-2-ethoxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The cyclopropyl group can impose conformational rigidity, affecting the compound’s binding affinity and specificity to biological targets . The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclopropylbenzene: Lacks the ethoxy group, making it less versatile in chemical reactions.
2-Ethoxybenzene: Lacks the cyclopropyl group, affecting its rigidity and reactivity.
Uniqueness
1-Cyclopropyl-2-ethoxybenzene is unique due to the presence of both the cyclopropyl and ethoxy groups, which confer distinct chemical and physical properties. The cyclopropyl group provides rigidity and stability, while the ethoxy group enhances solubility and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-ethoxybenzene |
InChI |
InChI=1S/C11H14O/c1-2-12-11-6-4-3-5-10(11)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
Clave InChI |
DMXIPJGAEBEEPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



